REACTION_SMILES
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[C:7](=[O:8])([O-:9])[O-:10].[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[Cl:13][c:14]1[cH:15][c:16]([N+:23](=[O:24])[O-:25])[c:17]([NH:18][CH3:19])[cH:20][c:21]1[Cl:22].[F:26][C:27]([F:28])([F:29])[C:30]([OH:31])=[O:32].[K+:11].[K+:12].[O:34]=[CH:35][N:36]([CH3:37])[CH3:38].[OH2:33]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[c:21]1[c:14]([Cl:13])[cH:15][c:16]([N+:23](=[O:24])[O-:25])[c:17]([NH:18][CH3:19])[cH:20]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1cc(Cl)c(Cl)cc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNc1cc(N2CCOCC2)c(Cl)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |